molecular formula C26H24N4O4S4 B11680418 4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide

4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide

Cat. No.: B11680418
M. Wt: 584.8 g/mol
InChI Key: LITFKAHHOOWROR-QURGRASLSA-N
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Description

4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide is a complex organic compound with a unique structure that includes multiple thiazolidinone rings and phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate thiazolidinone derivatives with phenylcarbamoyl propyl intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phenylcarbamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted phenylcarbamoyl derivatives.

Scientific Research Applications

4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid
  • 11-((5E)-4-Oxo-5-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid

Uniqueness

4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide is unique due to its specific structural features, including the presence of multiple thiazolidinone rings and phenylcarbamoyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C26H24N4O4S4

Molecular Weight

584.8 g/mol

IUPAC Name

4-[(5E)-5-[3-(4-anilino-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

InChI

InChI=1S/C26H24N4O4S4/c31-19(27-17-9-3-1-4-10-17)13-7-15-29-23(33)21(37-25(29)35)22-24(34)30(26(36)38-22)16-8-14-20(32)28-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,27,31)(H,28,32)/b22-21+

InChI Key

LITFKAHHOOWROR-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4)SC2=S

Origin of Product

United States

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